1,2,3-Trimethylbenzimidazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethylbenzimidazolium iodide is a chemical compound that belongs to the class of benzimidazolium salts It is characterized by the presence of three methyl groups attached to the benzimidazole ring and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylbenzimidazolium iodide can be synthesized through the condensation of 1,2-diaminobenzene with acetic acid, followed by methylation and iodination. The reaction typically involves the following steps:
Condensation: 1,2-diaminobenzene reacts with acetic acid to form 1,2-dimethylbenzimidazole.
Methylation: The 1,2-dimethylbenzimidazole is further methylated using methyl iodide to introduce the third methyl group, resulting in 1,2,3-trimethylbenzimidazole.
Iodination: Finally, the 1,2,3-trimethylbenzimidazole is treated with iodine to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave irradiation and solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethylbenzimidazolium iodide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes in the presence of piperidine as a catalyst to form benzimidazole-based hemicyanine dyes.
Substitution Reactions: The compound can participate in substitution reactions due to the reactivity of the 2-methyl group.
Common Reagents and Conditions
Reagents: Aromatic aldehydes, piperidine, methyl iodide, iodine.
Conditions: Solvent-free conditions, microwave irradiation, and the use of catalysts such as piperidine.
Major Products
Hemicyanine Dyes: Formed through condensation reactions with aromatic aldehydes.
Substituted Benzimidazoles: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethylbenzimidazolium iodide has several scientific research applications, including:
Organic Synthesis: Used as a precursor for the synthesis of various benzimidazole derivatives and dyes.
Materials Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethylbenzimidazolium iodide involves the reactivity of the 2-methyl group, which can undergo various chemical transformations. The presence of the iodide counterion also influences its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethylbenzimidazolium iodide can be compared with other benzimidazolium salts, such as:
1,2-Dimethylbenzimidazolium iodide: Lacks the third methyl group, resulting in different reactivity and applications.
1-Methylbenzimidazolium iodide: Contains only one methyl group, leading to distinct chemical properties and uses.
Benzimidazolium iodide: The parent compound without any methyl groups, exhibiting unique reactivity compared to its methylated derivatives.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
3805-38-7 |
---|---|
Molekularformel |
C10H13IN2 |
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
1,2,3-trimethylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C10H13N2.HI/c1-8-11(2)9-6-4-5-7-10(9)12(8)3;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RDSICPYJALLFAN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2N1C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.